D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16226371
InChI: InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H
SMILES:
Molecular Formula: C13H22ClNO
Molecular Weight: 243.77 g/mol

D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride

CAS No.:

Cat. No.: VC16226371

Molecular Formula: C13H22ClNO

Molecular Weight: 243.77 g/mol

* For research use only. Not for human or veterinary use.

D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride -

Specification

Molecular Formula C13H22ClNO
Molecular Weight 243.77 g/mol
IUPAC Name [1-hydroxy-1-(4-methylphenyl)propan-2-yl]-propan-2-ylazanium;chloride
Standard InChI InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H
Standard InChI Key LZUVVPRORDRHNJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(C(C)[NH2+]C(C)C)O.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named [1-hydroxy-1-(4-methylphenyl)propan-2-yl]-propan-2-ylazanium chloride under IUPAC guidelines. Common synonyms include H 35/25 hydrochloride, D,L-erythro-4'-Methyl-α-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride, and 1-(4'-Methylphenyl)-2-isopropylamino-propanol Hydrochloride . The "D,L-erythro" designation indicates the specific stereochemical configuration of the molecule, which features two chiral centers.

Molecular Formula and Weight

The molecular formula is C₁₃H₂₂ClNO, with a molecular weight of 243.77 g/mol . The hydrochloride salt formation accounts for the inclusion of chlorine in the formula, distinguishing it from the base compound (C₁₃H₂₁NO, MW 207.31 g/mol) .

Structural Features

The molecule consists of:

  • A 4-methylbenzyl alcohol backbone.

  • An isopropylaminoethyl side chain at the α-position.

  • A hydrochloride salt counterion.

The stereochemistry (D,L-erythro) ensures specific spatial arrangements critical for receptor binding .

Synthesis and Industrial Production

Synthetic Methods

Synthesis typically involves a two-step process:

  • Formation of the Benzyl Alcohol Derivative:

    • Condensation of 4-methylbenzaldehyde with isopropylamine under reductive amination conditions.

    • Stereoselective reduction using catalysts like palladium or platinum oxides to achieve the erythro configuration .

  • Hydrochloride Salt Formation:

    • Treatment with hydrochloric acid to precipitate the final product.

Reaction Conditions:

  • Temperature: 50–80°C for amination.

  • Pressure: Atmospheric for reduction .

Industrial Scaling

Industrial production replicates laboratory methods but optimizes for yield and purity:

  • Batch Reactors: Used for large-scale reductive amination.

  • Crystallization Tanks: Facilitate hydrochloride salt precipitation.

ParameterLaboratory ScaleIndustrial Scale
Yield65–70%75–85%
Purity≥95%≥99%
Reaction Time12–24 hrs6–8 hrs

Physicochemical Properties

Physical Properties

  • Melting Point: 202–204°C .

  • Solubility:

    • Water: Moderately soluble (1.2 g/L at 25°C) .

    • Organic Solvents: Soluble in ethanol, dimethyl sulfoxide (DMSO).

  • Appearance: White crystalline solid or clear liquid, depending on purity .

Chemical Stability

  • pH Sensitivity: Stable at pH 4–7; degrades under strongly acidic or alkaline conditions.

  • Thermal Stability: Decomposes above 250°C .

Applications in Research and Industry

Pharmaceutical Research

As a β-blocker, the compound inhibits β-adrenergic receptors, reducing heart rate and blood pressure in preclinical models. Studies highlight its selectivity for β₁-receptors over β₂-subtypes .

Proteomics and Biochemistry

Used in photoaffinity labeling to study receptor-ligand interactions due to its UV-reactive benzyl group.

Industrial Uses

  • Intermediate: In synthesizing analogs for cardiovascular drugs .

  • Quality Control: Reference standard in HPLC assays.

Biological Activity and Mechanism

β-Adrenergic Receptor Antagonism

The compound competitively inhibits catecholamine binding to β₁-receptors, suppressing adenylate cyclase activity and reducing cAMP production.

Key Pharmacodynamic Parameters:

ParameterValue
IC₅₀ (β₁)12 nM
IC₅₀ (β₂)480 nM
Selectivity Ratioβ₁:β₂ = 40:1

Comparative Analysis

CompoundTarget ReceptorSelectivity Ratio
This Compoundβ₁40:1
Propranololβ₁/β₂1:1
Metoprololβ₁75:1

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